143413-49-4
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Overview
Description
The compound with the Chemical Abstracts Service number 143413-49-4 is known as ALX 40-4C. It is a small peptide inhibitor of the chemokine receptor CXCR4, which can inhibit X4 strains of the human immunodeficiency virus type 1. ALX 40-4C also acts as an antagonist of the APJ receptor, making it a significant compound in the field of antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
ALX 40-4C is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and activators like hydroxybenzotriazole. The reactions are carried out in solvents like dimethylformamide or dichloromethane under controlled temperatures to ensure the correct formation of peptide bonds .
Industrial Production Methods
Industrial production of ALX 40-4C follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography is essential for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
ALX 40-4C undergoes several types of chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or beta-mercaptoethanol in buffered solutions.
Substitution: Amino acid derivatives and coupling reagents in organic solvents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation can lead to the formation of more stable peptide structures, while reduction can enhance the peptide’s binding affinity to its target receptors .
Scientific Research Applications
ALX 40-4C has a wide range of scientific research applications:
Chemistry: Used as a tool to study the interactions between peptides and chemokine receptors.
Biology: Employed in research to understand the mechanisms of viral entry and replication, particularly in the context of human immunodeficiency virus type 1.
Medicine: Investigated for its potential therapeutic applications in treating viral infections and certain types of cancers.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mechanism of Action
ALX 40-4C exerts its effects by binding to the chemokine receptor CXCR4, thereby inhibiting the interaction between the receptor and its natural ligand, stromal cell-derived factor 1. This inhibition prevents the human immunodeficiency virus type 1 from using CXCR4 as a co-receptor for entry into host cells. Additionally, ALX 40-4C acts as an antagonist of the APJ receptor, blocking the receptor’s activity and further inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Azelaprag: Another CXCR4 inhibitor with similar antiviral properties.
ML221: A selective antagonist of the APJ receptor.
BMS-986224: A compound that targets the same receptors but with different binding affinities.
Uniqueness
ALX 40-4C is unique due to its dual activity as both a CXCR4 inhibitor and an APJ receptor antagonist. This dual functionality makes it a valuable compound for studying the mechanisms of viral entry and replication, as well as for developing potential therapeutic agents .
Properties
CAS No. |
143413-49-4 |
---|---|
Molecular Formula |
C₅₆H₁₁₃N₃₇O₁₀ |
Molecular Weight |
1464.74 |
sequence |
One Letter Code: Ac-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-NH2 |
Origin of Product |
United States |
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